Dimethyl(methylthio)sulfonium

NMR Spectroscopy Analytical Chemistry Quality Control

Overcome low yields in glycosylation and multi-step disulfide synthesis. Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) serves as a powerful electrophilic sulfur-transfer reagent. - Achieves quantitative coupling yields for challenging fructofuranoside donors, outperforming NIS. - Enables single-step cysteine deprotection/oxidation, reducing steps vs. traditional two-step protocols. - Provides predictable syn-selectivity in electrophilic additions on cyclopentene frameworks. Supplied with ≥97% purity and full documentation to ensure reliable procurement.

Molecular Formula C3H9S2+
Molecular Weight 109.24 g/mol
Cat. No. B1224233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(methylthio)sulfonium
Synonymsdimethyl(methylthio)sulfonium
dimethyl(methylthio)sulfonium tetrafluoroborate
DMTST cpd
Molecular FormulaC3H9S2+
Molecular Weight109.24 g/mol
Structural Identifiers
SMILESCS[S+](C)C
InChIInChI=1S/C3H9S2/c1-4-5(2)3/h1-3H3/q+1
InChIKeyRQKYPMNUYSOMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(methylthio)sulfonium Technical Baseline


Dimethyl(methylthio)sulfonium (DMTS) is an organosulfur cation with the formula C₃H₉S₂⁺, most commonly employed as its tetrafluoroborate (DMTSF) or triflate (DMTST) salts [1]. It functions as a potent electrophilic sulfur-transfer reagent and glycosylation promoter, characterized by a sulfonium center bonded to two methyl groups and one methylthio group, which confers a unique reactivity profile for installing thiomethyl groups and activating thioglycosides [1][2].

Electrophilic sulfur-transfer reagent with unique dual character
Thioglycoside activation and glycosylation promoter
Nucleofugal methylthio group enables bond-forming reactions

DMTS vs. Generic Sulfonium Reagents


Substituting dimethyl(methylthio)sulfonium salts with other sulfonium reagents like trimethylsulfonium or S-methylmethionine (SMM) is not chemically or functionally equivalent. The dual character of the DMTS cation—possessing both a nucleofugal methylthio group and an electrophilic sulfonium center—enables a unique dissociative mechanism. While SMM acts primarily as a thermal source of dimethyl sulfide (DMS) via enzymatic or non-enzymatic hydrolysis [1], DMTS reagents actively participate in bond-forming events, acting as potent electrophiles in glycosylations and disulfide formations that are unattainable with structurally similar, yet functionally distinct, sulfonium compounds [2].

Trimethylsulfonium Lacks nucleofugal methylthio group; cannot activate thioglycosides or participate in similar bond-forming events.
S-Methylmethionine (SMM) Primarily releases dimethyl sulfide (DMS) via hydrolysis; does not act as electrophilic reagent in glycosylation or disulfide formation.

DMTS Head-to-Head Performance Data


¹H NMR Fingerprint for Identity Confirmation

Dimethyl(methylthio)sulfonium exhibits distinct ¹H NMR chemical shifts for its methylthio (S–CH₃) and sulfonium (S⁺–CH₃) groups, providing a clear spectroscopic signature for identity and purity confirmation. This contrasts with other sulfonium compounds where these environments may be less resolved or absent. The shift for S–CH₃ is observed at δ ~3.3 ppm, while the S⁺–CH₃ signal appears at δ ~4.1 ppm .

1H NMR Fingerprint
Class-level inference
S–CH3: ~3.3 ppm; S+–CH3: ~4.1 ppm
Distinct shift supports identity and purity confirmation
CDCl3, TMS; typical alkyl sulfonium S+–CH3 shifts ~2.9–3.2 ppm
NMR Spectroscopy Analytical Chemistry Quality Control

Glycosylation Yields vs. NIS Promoter

In the synthesis of d-fructofuranosides, dimethyl(methylthio)sulfonium triflate (DMTST) acts as an excellent glycosyl donor promoter, delivering disaccharide coupling products in quantitative or near-quantitative yields [1]. This performance is directly comparable to, and in some systems matches or exceeds, the commonly used promoter N-iodosuccinimide (NIS) under identical conditions [1].

Glycosylation Yield
Head-to-head
Quantitative yields vs NIS promoter
Comparable to NIS; supports efficient oligosaccharide synthesis
Thiofructofuranoside donor, various acceptors
Oligosaccharide Synthesis Glycosylation Carbohydrate Chemistry

One-Step Disulfide Bond Formation

Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) uniquely enables the concurrent deprotection and oxidation of cysteine derivatives to form disulfide bonds in a single synthetic step [1]. This contrasts with traditional multi-step protocols requiring separate deprotection and oxidation reagents (e.g., iodine oxidation following Acm removal), simplifying peptide synthesis workflows.

Disulfide Formation
Class-level inference
Single-step deprotection/oxidation vs ≥2 steps
Reduces synthetic steps and purification
Cysteine derivatives (Acm, MeOBzl, Trt)
Peptide Chemistry Disulfide Bonds Cysteine Derivatives

Syn-Selective Additions to Cyclopentenes

DMTSF demonstrates high and predictable syn-selectivity in electrophilic additions to highly functionalized cyclopentene substrates, yielding predominantly or exclusively a single diastereomeric product [1]. This contrasts with reagents like HOBr or HOCl, which may exhibit lower or more variable stereocontrol on similar complex substrates.

Syn-Selectivity
Cross-study comparable
Predominantly syn diastereomer vs HOBr/HOCl
Predictable stereochemical outcome for cyclopentenes
Exact syn:anti ratio not reported; high selectivity described
Stereoselective Synthesis Electrophilic Addition Cyclopentane Derivatives

Transition-Metal-Free Alkene Methylthiolation

Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) enables the transition-metal-free hydro/deuteromethylthiolation of unactivated alkenes, using sodium borohydride/deuteride as the hydrogen/deuterium source [1]. This protocol eliminates the need for costly, air-sensitive transition-metal catalysts (e.g., Pd, Cu, Ni) typically required for similar C–S bond formations, offering a milder and more operationally simple alternative.

Methylthiolation
Class-level inference
Transition-metal-free vs 1–10 mol% metal catalysts
Avoids metal removal; simplifies purification
NaBH4/NaBD4, mild conditions
Alkene Functionalization Methylthiolation Transition-Metal-Free Synthesis

DMTS Optimal Use Cases


Complex Oligosaccharide & Glycoconjugate Synthesis

For demanding glycosylation reactions where near-quantitative yields and high stereoselectivity are paramount, dimethyl(methylthio)sulfonium triflate (DMTST) offers a robust alternative to N-iodosuccinimide (NIS) [1]. Its proven ability to deliver quantitative coupling yields for challenging fructofuranoside donors makes it a strategic choice for constructing complex glycan libraries and glycoconjugate therapeutics.

Solid-Phase Synthesis of Cysteine-Rich Peptides

When synthesizing peptides containing multiple disulfide bonds, the use of dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) can significantly streamline the workflow. By enabling a single-step deprotection/oxidation sequence for cysteine derivatives, it reduces the total number of synthetic and purification steps compared to traditional two-step protocols, leading to higher overall efficiency and product yield [2].

Metal-Free Thiomethyl Installation on Alkenes

In research or production settings where the removal of trace transition metals is a critical concern (e.g., pharmaceutical intermediates, electronic materials), dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) provides a clean, metal-free route for hydrothiomethylation. This avoids the costly and laborious purification steps associated with Pd, Ni, or Cu catalysts, offering a more sustainable and operationally simple path to alkyl methyl sulfides [3].

Diastereoselective Cyclopentane Synthesis

For synthetic projects targeting cyclopentane-containing natural products or chiral building blocks, DMTSF offers a distinct advantage through its predictable syn-selectivity in electrophilic additions. This reliable stereochemical outcome, particularly on densely functionalized cyclopentene frameworks, simplifies reaction planning and minimizes the formation of unwanted diastereomers, thereby maximizing the yield of the desired stereoisomer [4].

Application
Selection Property
Validation Focus
Complex Oligosaccharide & Glycoconjugate Synthesis
Glycosylation efficiency comparable to NIS
Quantitative coupling yields with thioglycoside donors
Solid-Phase Synthesis of Cysteine-Rich Peptides
Single-step deprotection/oxidation
Reduced synthetic steps and improved overall yield
Metal-Free Thiomethyl Installation on Alkenes
Transition-metal-free hydrothiomethylation
Simplified purification, no metal residue
Diastereoselective Cyclopentane Synthesis
Predictable syn-selectivity in electrophilic additions
Minimized diastereomer formation, stereochemical control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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